Cas no 285983-48-4 (Doramapimod)

Doramapimod is a selective p38 mitogen-activated protein kinase (MAPK) inhibitor with potential therapeutic applications in inflammatory and autoimmune diseases. Its mechanism of action involves the suppression of pro-inflammatory cytokine production, such as TNF-α and IL-1β, by targeting the p38α isoform. Preclinical studies demonstrate its efficacy in reducing inflammation and tissue damage in models of rheumatoid arthritis and other chronic inflammatory conditions. Doramapimod exhibits favorable pharmacokinetic properties, including oral bioavailability and selective inhibition, minimizing off-target effects. Its well-characterized biochemical profile and promising preclinical data make it a valuable tool for research into p38 MAPK signaling pathways and a candidate for further clinical development in inflammatory disorders.
Doramapimod structure
Doramapimod structure
Product Name:Doramapimod
CAS No:285983-48-4
MF:C31H37N5O3
MW:527.657187223434
MDL:MFCD09752957
CID:67465
PubChem ID:156422
Update Time:2025-08-02

Doramapimod Chemical and Physical Properties

Names and Identifiers

    • Doramapimod
    • 1-(3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl)-3-(4-(2-(morpholin-4-yl)ethoxy)naphthalen-1-yl)urea
    • 1-[2-(4-Methylphenyl)-5-tert-butyl-pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea
    • 1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea
    • BIRB 796 (Doramapimod)
    • BIRB 796 (Doramapimod,BIRB 0796)
    • Doramapimod, BIRB-796
    • Doramapimod,BIBR-796
    • Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[2-(4-morpholinyl)eth...
    • Urea, N-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]-
    • 1kv2
    • BIRB796
    • BIRB-796
    • Kinome_2137
    • UNII-HO1A8B3YVV
    • 1-[2-(4-Methylphenyl)-5-tert-butyl-pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthal
    • BIRB 796
    • 1-(5-TERT-BUTYL-2-P-TOLYL-2H-PYRAZOL-3-YL)-3-[4-(2-MORPHOLIN-4-YL-ETHOXY)-NAPHTHALEN-1-YL]-UREA
    • HO1A8B3YVV
    • MVCOAUNKQVWQHZ-UHFFFAOYSA-N
    • C31H37N5O3
    • 1-(3-tert-butyl-1-p-tolyl-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea
    • 3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyr
    • US8933228, BIRB 796
    • 3-[2-(4-methylphenyl)-5-tert-butyl-pyrazol-3-yl]-1-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea
    • Tox21_113386
    • NCGC00241104-07
    • N-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]- N'-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]-urea
    • CS-0219
    • BIRB 796 BS
    • NSC785337
    • AS-19375
    • BCPP000333
    • NSC-785337
    • DORAMAPIMOD [INN]
    • Doramapimod (USAN/INN)
    • 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea.
    • 1-[5-tert-butyl-2-(4-methylphenyl)-3-pyrazolyl]-3-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]urea
    • SW219700-1
    • 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3(4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl)urea
    • s1574
    • BIBR-796
    • 285983-48-4
    • BRD-K74065929-001-01-5
    • Doramapimod1-[5-tert-butyl-2-(p-tolyl)pyrazol-3-yl]-3-[4-(2-morpholinoethoxy)-1-naphthyl]urea
    • 1-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-[2-(morpholin-4-yl)ethoxy]naphthalen-1-yl]urea
    • CHEBI:40953
    • DORAMAPIMOD [WHO-DD]
    • SB16634
    • diaryl urea compound 10
    • Doramapimod (BIRB 796)
    • CHEMBL103667
    • SR-00000002531-1
    • p38 MAP Kinase Inhibitor X, BIRB 796 - CAS 285983-48-4
    • AKOS005256489
    • Doramapimod (BIRB-796)
    • NCGC00241104-02
    • N-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-{4-[2-(morpholin-4-yl)ethoxy]naphthalen-1-yl}urea
    • CAS-285983-48-4
    • Q-101419
    • CC1=CC=C(C=C1)N1N=C(C=C1NC(=O)NC1=C2C=CC=CC2=C(OCCN2CCOCC2)C=C1)C(C)(C)C
    • DTXCID9028883
    • SMR004458704
    • DTXSID2048957
    • BIRB 0796
    • HMS3655C07
    • Doramapimod [USAN:INN]
    • NS00071680
    • B96
    • BIRB-796 BS
    • HMS3295M15
    • 1-[3-(tert-Butyl)-1-(p-tolyl)-5-pyrazolyl]-3-[4-(2-morpholinoethoxy)-1-naphthyl]urea
    • GTPL5668
    • MFCD09752957
    • SCHEMBL129721
    • MLS006010153
    • BIRB-796, 3
    • 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-3-(4-(2-morpholinoethoxy)naphthalen-1-yl)urea
    • 1-[5-tert-butyl-2-(p-tolyl)pyrazol-3-yl]-3-[4-(2-morpholinoethoxy)-1-naphthyl]urea
    • BDBM13533
    • Tox21_113386_1
    • BIRB-0796
    • N-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]urea
    • HMS3747G11
    • SR-00000002531
    • BIRB 796BS
    • EX-A4530
    • 1-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea
    • A819503
    • AC-24379
    • D03736
    • DB03044
    • 3-[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]-1-{4-[2-(morpholin-4-yl)ethoxy]naphthalen-1-yl}urea
    • Q27077098
    • CCG-264915
    • BCP9000416
    • NCGC00241104-01
    • cid_156422
    • Urea, N-(3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl)-N'-(4-(2-(4-morpholinyl)ethoxy)-1-naphthalenyl)-
    • BIRB 796,Doramapimod
    • BCP01896
    • HY-10320
    • SY046842
    • FT-0667779
    • DORAMAPIMOD [USAN]
    • Doramapimod (BIRB-796)?
    • GLXC-02504
    • BRD-K74065929-001-07-2
    • ALBB-035131
    • BRD-K74065929-001-08-0
    • SDCCGSBI-0654251.P002
    • N-[3-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-[4-[2-(4-morpholinyl)ethoxy]-1-naphthalenyl]urea; BIRB 796BS; Birb 796;
    • MDL: MFCD09752957
    • Inchi: 1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37)
    • InChI Key: MVCOAUNKQVWQHZ-UHFFFAOYSA-N
    • SMILES: O1CCN(CCOC2=CC=C(C3C=CC=CC2=3)NC(NC2=CC(C(C)(C)C)=NN2C2C=CC(C)=CC=2)=O)CC1

Computed Properties

  • Exact Mass: 527.29000
  • Monoisotopic Mass: 527.29
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 39
  • Rotatable Bond Count: 8
  • Complexity: 777
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 80.6
  • XLogP3: 5.7

Experimental Properties

  • Density: 1.2
  • Boiling Point: 631.6±55.0°C at 760 mmHg
  • Flash Point: 335.8°C
  • Refractive Index: 1.619
  • PSA: 80.65000
  • LogP: 6.07030

Doramapimod Security Information

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Doramapimod Suppliers

Amadis Chemical Company Limited
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(CAS:285983-48-4)Doramapimod
Order Number:A819503
Stock Status:in Stock
Quantity:5g/1g/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:10
Price ($):2047.0/682.0/245.0
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Additional information on Doramapimod

Doramapimod (CAS No. 285983-48-4): A Comprehensive Guide to Its Properties, Applications, and Market Potential

Doramapimod (CAS No. 285983-48-4) is a small molecule inhibitor that has garnered significant attention in the field of biomedical research and drug development. Known for its selective action on p38 mitogen-activated protein kinase (MAPK), this compound has shown promise in various therapeutic applications, particularly in inflammation-related diseases. Researchers and pharmaceutical companies are increasingly interested in Doramapimod’s mechanism of action and its potential to address unmet medical needs.

The chemical structure of Doramapimod features a pyrimidine core, which contributes to its high specificity and binding affinity for the p38 MAPK pathway. This pathway plays a crucial role in cellular responses to stress and inflammation, making Doramapimod a valuable tool for studying inflammatory diseases such as rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and even certain cancers. The compound’s ability to modulate cytokine production has positioned it as a key candidate for next-generation anti-inflammatory therapies.

One of the most frequently searched questions about Doramapimod is its clinical trial status. As of recent updates, several preclinical and early-phase clinical trials have demonstrated its efficacy in reducing inflammation markers with a favorable safety profile. Researchers are also exploring its potential in combination therapies, particularly with existing biologics, to enhance treatment outcomes for autoimmune disorders. The growing interest in personalized medicine has further fueled investigations into how Doramapimod could be tailored for patient-specific regimens.

Another hot topic surrounding Doramapimod is its role in oncology research. Emerging studies suggest that p38 MAPK inhibition may disrupt tumor microenvironment signaling, thereby slowing cancer progression. While more data is needed, the compound’s dual potential in inflammation and oncology makes it a versatile subject for academic and industrial research. Investors and biotech firms are closely monitoring developments, as Doramapimod-based drugs could represent a lucrative market opportunity in the coming years.

From a market perspective, the demand for Doramapimod is expected to rise due to its broad applicability and the increasing prevalence of chronic inflammatory conditions. Pharmaceutical analysts highlight its potential to fill gaps in current treatment options, especially for patients who do not respond adequately to conventional therapies. Additionally, the compound’s patent landscape and licensing agreements are areas of active discussion, with several companies vying for commercialization rights.

For researchers sourcing Doramapimod (CAS No. 285983-48-4), quality and purity are critical factors. The compound is typically available in powder form, requiring proper storage conditions to maintain stability. Suppliers offering high-purity Doramapimod for research use often provide detailed analytical certificates to ensure reproducibility in experimental settings. As the scientific community continues to uncover new applications, the need for reliable sources of this compound will only grow.

In summary, Doramapimod represents a compelling case study in modern drug discovery. Its unique mechanism of action, coupled with its therapeutic versatility, positions it as a compound of high interest across multiple disciplines. Whether you are a researcher exploring its biochemical pathways or an investor assessing its market potential, understanding Doramapimod’s properties and applications is essential. Stay tuned for further breakthroughs as this promising molecule continues to make waves in science and medicine.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:285983-48-4)Doramapimod
A819503
Purity:99%/99%/99%
Quantity:5g/1g/250mg
Price ($):2047.0/682.0/245.0
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